molecular formula C12H11ClN2O B12347353 6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile

6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile

Cat. No.: B12347353
M. Wt: 234.68 g/mol
InChI Key: HREBRJBIDJGGBP-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring, along with a carbonitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-chlorophenylpiperidine. This intermediate is then subjected to further reactions to introduce the carbonitrile and ketone functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the 4-chlorophenyl group and the carbonitrile functionality may allow the compound to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    6-(4-Methylphenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a methyl group instead of chlorine.

    6-(4-Fluorophenyl)-2-oxopiperidine-3-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

6-(4-Chlorophenyl)-2-oxopiperidine-3-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the carbonitrile and ketone functionalities also provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-oxopiperidine-3-carbonitrile

InChI

InChI=1S/C12H11ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-2,4-5,9,11H,3,6H2,(H,15,16)

InChI Key

HREBRJBIDJGGBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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